molecular formula C13H15ClN2OS B2773912 1-(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one CAS No. 851801-46-2

1-(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one

Cat. No.: B2773912
CAS No.: 851801-46-2
M. Wt: 282.79
InChI Key: JRKLQGKSXOJCCA-UHFFFAOYSA-N
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Description

1-(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a 4-chlorobenzylthio group attached to an imidazole ring, which is further connected to a propanone moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Properties

IUPAC Name

1-[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2OS/c1-2-12(17)16-8-7-15-13(16)18-9-10-3-5-11(14)6-4-10/h3-6H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRKLQGKSXOJCCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN=C1SCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

    Introduction of the 4-Chlorobenzylthio Group: The 4-chlorobenzylthio group can be introduced via a nucleophilic substitution reaction, where a thiol group reacts with a 4-chlorobenzyl halide in the presence of a base.

    Attachment of the Propanone Moiety: The final step involves the attachment of the propanone moiety to the imidazole ring, which can be achieved through a Friedel-Crafts acylation reaction using propanoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 4-chlorobenzylthio group can be replaced by other nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alkoxides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

Structural Representation

The structural formula showcases the imidazole ring, thioether linkage, and various aromatic groups which contribute to its chemical reactivity and biological activity.

Medicinal Chemistry

  • Antimicrobial Activity :
    • Research indicates that imidazole derivatives exhibit significant antimicrobial properties. Compounds similar to 1-(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one have shown effectiveness against various pathogens, including Helicobacter pylori, suggesting potential therapeutic applications in treating gastric infections .
  • Antifungal Properties :
    • The compound has been evaluated for antifungal activity against multiple strains of Candida. Studies have indicated that certain imidazole derivatives can outperform established antifungal agents like fluconazole .
  • Antitumor Activity :
    • Preliminary studies demonstrate that imidazole derivatives can induce apoptosis in cancer cell lines. This mechanism may involve the inhibition of key enzymes related to cancer progression .
  • Enzyme Inhibition :
    • The compound has been identified as an inhibitor of acetylcholinesterase (AChE), which is crucial in neurotransmission. This inhibition is particularly relevant for developing treatments for neurological disorders such as Alzheimer’s disease .

Biochemical Pathways and Mechanisms of Action

The mechanisms through which this compound exerts its effects are diverse:

  • Enzyme Interaction : It interacts with specific biological targets, modulating their activity and influencing various biochemical pathways.
  • Oxidative Stress Mitigation : The antioxidant properties allow it to neutralize free radicals, providing cellular protection against oxidative damage .

Study on Antifungal Efficacy

A study published in MDPI assessed various Mannich-base-containing compounds for antifungal activity. The results indicated that imidazole derivatives, including those similar to this compound, displayed potent antifungal properties against multiple Candida strains .

Investigation of Antitumor Potential

Research conducted on similar compounds demonstrated cytotoxic effects against several cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest, highlighting the potential use of these compounds in cancer therapy .

Mechanism of Action

The mechanism of action of 1-(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    1-(2-((4-chlorobenzyl)thio)-1H-imidazol-1-yl)ethanone: Similar structure with an ethanone moiety instead of propanone.

    1-(2-((4-chlorobenzyl)thio)-1H-imidazol-1-yl)butan-1-one: Similar structure with a butanone moiety instead of propanone.

    1-(2-((4-chlorobenzyl)thio)-1H-imidazol-1-yl)pentan-1-one: Similar structure with a pentanone moiety instead of propanone.

Uniqueness

1-(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 4-chlorobenzylthio group and the propanone moiety allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

1-(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one, also known by its chemical structure and various synonyms, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula: C18H17ClN2O2S
  • Molecular Weight: 380.9 g/mol

The structure includes a dihydroimidazole ring, a chlorobenzylthio group, and a propanone moiety. These structural features contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Studies have shown that compounds with similar structures can act as antimicrobial agents. The presence of the 4-chlorobenzylthio group enhances binding to bacterial enzymes, potentially inhibiting their activity. For instance:

  • Target Pathogen: Helicobacter pylori
  • Mechanism: Inhibition of bacterial enzymes leading to cell death.

Anticancer Potential

The compound has been investigated for its anticancer properties. Similar imidazole derivatives have shown efficacy against various cancer cell lines:

  • Cancer Types: Breast cancer, colorectal cancer.
  • Mechanism of Action: Inhibition of specific kinases involved in cancer cell proliferation.

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

Case Study 1: Antimicrobial Effects

A study evaluated a series of imidazole derivatives for their antimicrobial activity against H. pylori. The results indicated that compounds with chlorobenzylthio groups significantly reduced bacterial growth, suggesting that similar modifications could enhance the efficacy of this compound against this pathogen .

Case Study 2: Anticancer Activity

In another study focused on cancer therapy, compounds structurally related to this compound were tested for their ability to inhibit cancer cell proliferation. The results showed that these compounds could effectively inhibit the growth of SW480 and HCT116 cells with IC50 values in the low micromolar range .

The proposed mechanisms for the biological activity of this compound include:

  • Enzyme Inhibition: Binding to specific enzymes involved in microbial metabolism or cancer cell signaling pathways.
  • Cell Cycle Disruption: Interfering with cellular processes essential for proliferation and survival.

Data Table: Summary of Biological Activities

Activity TypeTarget OrganismMechanismReference
AntimicrobialH. pyloriEnzyme inhibition
AnticancerSW480 cellsCell proliferation inhibition
AnticancerHCT116 cellsCell cycle disruption

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